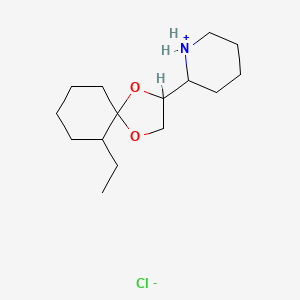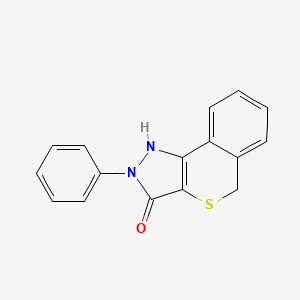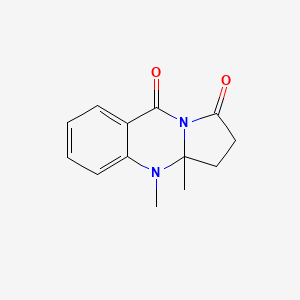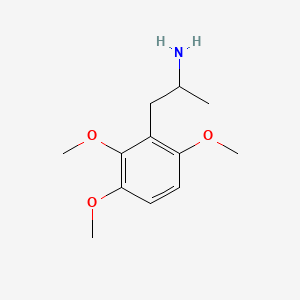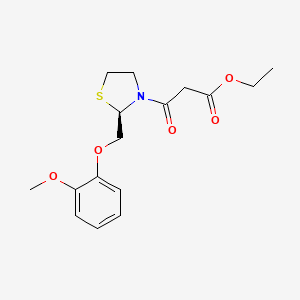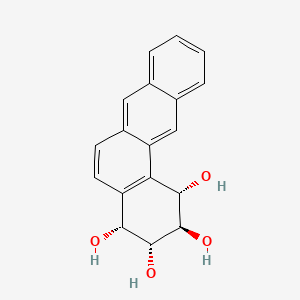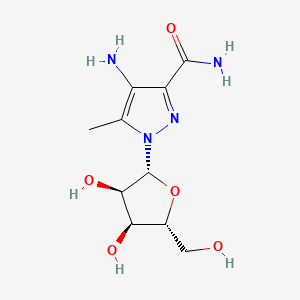
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide is a chemical compound that belongs to the class of pyrazoles This compound is notable for its unique structure, which includes a ribofuranosyl group attached to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure the compound meets the required specifications for further applications .
化学反应分析
Types of Reactions
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various alkylated or acylated derivatives .
科学研究应用
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
作用机制
The mechanism of action of 4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide involves its interaction with specific molecular targets and pathways. It is known to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. This activation can lead to various downstream effects, including the modulation of metabolic pathways and the induction of apoptosis in certain cell types .
相似化合物的比较
Similar Compounds
4-Amino-1-(beta-D-ribofuranosyl)-1,3,5-triazin-2(1H)-one: Known for its antiviral and anticancer properties.
4-Amino-1-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyridazin-7(6H)-one: Exhibits antiproliferative and antiviral activities.
Uniqueness
4-Amino-1-beta-D-ribofuranosyl-5-methylpyrazole-3-carboxamiide is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. Its ability to activate AMPK and its potential therapeutic applications set it apart from other similar compounds .
属性
CAS 编号 |
61241-10-9 |
|---|---|
分子式 |
C10H16N4O5 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H16N4O5/c1-3-5(11)6(9(12)18)13-14(3)10-8(17)7(16)4(2-15)19-10/h4,7-8,10,15-17H,2,11H2,1H3,(H2,12,18)/t4-,7-,8-,10-/m1/s1 |
InChI 键 |
OLSKLMOLWIYXET-GUJHRGIASA-N |
手性 SMILES |
CC1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)N |
规范 SMILES |
CC1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
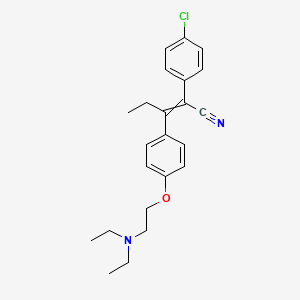
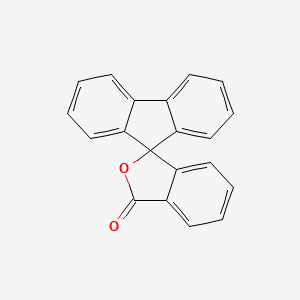

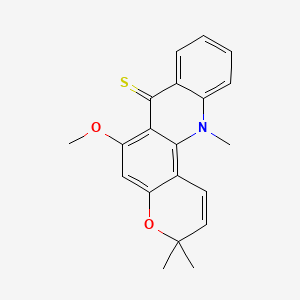
![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
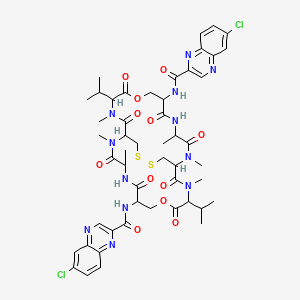
![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
